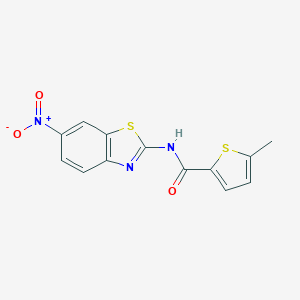![molecular formula C15H16N4O5 B446177 methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B446177.png)
methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate typically involves multi-step organic reactions. One common route includes the nitration of a pyrazole derivative followed by esterification and amidation reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-benzoate: Lacks the methyl group on the benzoate ring.
Ethyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate: Has an ethyl ester instead of a methyl ester.
Methyl 3-{[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate: Contains an amino group instead of a nitro group.
Uniqueness
Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a pyrazole ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H16N4O5 |
|---|---|
Peso molecular |
332.31g/mol |
Nombre IUPAC |
methyl 3-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C15H16N4O5/c1-8-5-6-10(15(21)24-4)7-11(8)16-14(20)13-12(19(22)23)9(2)17-18(13)3/h5-7H,1-4H3,(H,16,20) |
Clave InChI |
QAOMUUWHUIRQFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B446094.png)
![2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B446097.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2-furohydrazide](/img/structure/B446100.png)


![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B446103.png)
methyl]-5-methyl-2-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446104.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B446105.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)cyclohexanecarbohydrazide](/img/structure/B446108.png)

![4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B446114.png)
![3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446117.png)
![3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B446118.png)
![5-bromo-N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B446119.png)
